N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is a compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of an azomethine group (-C=N-), which is formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide typically involves the condensation reaction between 2-phenyl-4-quinolinecarbohydrazide and 2,6-dichlorobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
- Dissolve 2-phenyl-4-quinolinecarbohydrazide in ethanol.
- Add 2,6-dichlorobenzaldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it under vacuum.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the azomethine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted phenyl derivatives with different nucleophiles attached.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is used as a ligand in coordination chemistry
Biology
The compound has shown promise in biological studies due to its potential antimicrobial and anticancer activities. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to interact with biological targets such as enzymes and receptors, which could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and electrical conductivity. These materials have applications in electronics and advanced manufacturing.
Mechanism of Action
The mechanism by which N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The azomethine group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. Additionally, the compound can intercalate into DNA, disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide
Uniqueness
Compared to similar compounds, N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide is unique due to the presence of two chlorine atoms on the phenyl ring. This structural feature enhances its reactivity and potential biological activity. The dichlorophenyl group can participate in additional interactions, such as halogen bonding, which can influence the compound’s properties and applications.
Properties
Molecular Formula |
C23H15Cl2N3O |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H15Cl2N3O/c24-19-10-6-11-20(25)18(19)14-26-28-23(29)17-13-22(15-7-2-1-3-8-15)27-21-12-5-4-9-16(17)21/h1-14H,(H,28,29)/b26-14+ |
InChI Key |
QQSLRVPQTQGTFA-VULFUBBASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=C(C=CC=C4Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=C(C=CC=C4Cl)Cl |
Origin of Product |
United States |
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